N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide
Description
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide is a synthetic small molecule characterized by a 1,3,4-oxadiazole core substituted with a 3,4-dimethoxyphenyl group at position 5 and a benzamide moiety modified with a pyrrolidine sulfonyl group at position 2.
Properties
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6S/c1-29-17-10-7-15(13-18(17)30-2)20-23-24-21(31-20)22-19(26)14-5-8-16(9-6-14)32(27,28)25-11-3-4-12-25/h5-10,13H,3-4,11-12H2,1-2H3,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEONZFPANKTIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Introduction of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Sulfonylation: The pyrrolidine-1-sulfonyl group is introduced by reacting the oxadiazole intermediate with sulfonyl chlorides under basic conditions.
Amidation: The final step involves the formation of the benzamide moiety through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, potentially leading to ring opening or desulfonation.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the oxadiazole ring or desulfonated products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of an oxadiazole ring and a sulfonamide group. Its molecular formula is , with a molecular weight of approximately 396.43 g/mol. The presence of the 3,4-dimethoxyphenyl group enhances its lipophilicity, potentially improving bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole moieties. For instance, derivatives similar to N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide have demonstrated significant activity against various cancer cell lines. Research indicates that these compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways .
Antiviral Properties
The compound's structural features suggest potential antiviral activity. Compounds with similar frameworks have been investigated for their efficacy against viruses such as hepatitis C and herpes simplex virus (HSV). Studies show that modifications in the oxadiazole ring can enhance antiviral potency, making this class of compounds promising candidates for further development .
Antimicrobial Effects
The sulfonamide group in the compound is known for its antimicrobial properties. Research has indicated that derivatives of sulfonamides exhibit broad-spectrum antibacterial activity. The incorporation of the oxadiazole moiety may further enhance this activity by altering the compound's interaction with bacterial enzymes .
Table 1: Summary of Key Studies on this compound
Mechanism of Action
The mechanism of action of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Pathways Involved: It can influence pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural analogs and their reported biological or physicochemical properties, based on the provided evidence:
LMM5: 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
- Structural Similarities : Shares the 1,3,4-oxadiazole-benzamide backbone but differs in substituents:
- Sulfonamide Group : Benzyl(methyl)sulfamoyl vs. pyrrolidine sulfonyl in the target compound.
- Aromatic Substituent : 4-Methoxyphenylmethyl vs. 3,4-dimethoxyphenyl.
- Biological Activity : LMM5 demonstrated moderate antifungal activity against Candida albicans (MIC = 32 µg/mL), comparable to fluconazole (MIC = 16 µg/mL) .
LMM11: 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
- Structural Differences :
- Sulfonamide Group : Cyclohexyl(ethyl)sulfamoyl vs. pyrrolidine sulfonyl.
- Oxadiazole Substituent : Furan-2-yl vs. 3,4-dimethoxyphenyl.
- Biological Activity : Exhibited weaker antifungal activity (MIC = 64 µg/mL against C. albicans), attributed to the electron-deficient furan ring reducing interaction with fungal targets .
- Solubility : Enhanced by the cyclohexyl group’s steric bulk, though this may hinder target binding.
Rip-B: N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide
- Structural Comparison :
- Lacks the 1,3,4-oxadiazole core and sulfonamide group but retains the 3,4-dimethoxyphenyl motif linked via an ethylamine spacer.
- Key Properties :
Comparative Analysis Table
Key Research Findings
Substituent Impact on Activity :
- The 3,4-dimethoxyphenyl group (target compound, Rip-B) enhances π-π stacking with biological targets compared to simpler aromatic systems (e.g., LMM5’s 4-methoxyphenylmethyl) .
- Pyrrolidine sulfonyl groups may improve solubility over bulkier sulfonamides (e.g., LMM11’s cyclohexyl group), though this requires experimental validation.
Antifungal Efficacy :
- LMM5’s activity suggests that the 1,3,4-oxadiazole-benzamide scaffold is a viable antifungal pharmacophore, but substituent choice critically modulates potency .
Synthetic Accessibility :
- Rip-B’s simpler synthesis (80% yield via amine-acyl chloride reaction ) contrasts with the multi-step synthesis likely required for the target compound’s oxadiazole and sulfonamide groups.
Biological Activity
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features an oxadiazole ring, which is known for its diverse biological activities. The presence of the pyrrolidine sulfonamide moiety is also notable for its potential interactions with various biological targets.
- Molecular Formula : C17H20N4O4S
- Molecular Weight : 372.43 g/mol
- CAS Number : Not specified in the search results but can be derived from the chemical structure.
Target Interactions
Compounds with oxadiazole structures have been reported to interact with several biological targets, including:
- Enzymes : Inhibition of specific enzymes related to cancer proliferation.
- Receptors : Modulation of receptor activity that can affect signaling pathways involved in cell growth and apoptosis.
Biochemical Pathways
The compound may influence various biochemical pathways such as:
- Apoptosis Induction : By activating intrinsic pathways leading to programmed cell death.
- Cell Cycle Regulation : Potentially interfering with cell cycle checkpoints, thus inhibiting cancer cell proliferation.
Anticancer Properties
Research indicates that derivatives of oxadiazoles exhibit significant anticancer activity. For instance:
- Cytotoxicity Studies : In vitro evaluations have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines, including breast (MCF-7), leukemia (CEM), and melanoma (SK-MEL-2) cells. The IC50 values for these compounds are often in the micromolar range, indicating potent activity against these cell lines .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Apoptosis induction |
| 5b | U-937 | 2.41 | Cell cycle arrest |
| 16a | SK-MEL-2 | <0.1 | Selective inhibition |
Antimicrobial Activity
The oxadiazole ring has also been associated with antimicrobial properties. Compounds within this class have shown effectiveness against various bacterial strains and fungi through mechanisms such as disrupting cell wall synthesis or inhibiting metabolic pathways essential for microbial growth .
Anti-inflammatory Effects
Some studies suggest that oxadiazole derivatives may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX . This property could make them suitable candidates for treating inflammatory diseases.
Study 1: Anticancer Efficacy
In a study published by MDPI, several oxadiazole derivatives were tested against various cancer cell lines. The results indicated that compounds similar to this compound exhibited higher cytotoxicity than standard chemotherapeutics like doxorubicin . Flow cytometry analyses confirmed that these compounds induced apoptosis in a dose-dependent manner.
Study 2: Enzyme Inhibition
Another study focused on the inhibition of carbonic anhydrases (CAs), where specific oxadiazole derivatives showed selective inhibition at nanomolar concentrations against cancer-related isoforms (hCA IX and XII). This suggests potential applications in cancer therapy by targeting tumor microenvironments .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
